Ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate is an organic compound that features a thiophene ring linked to a pyrimidine moiety via a thioether linkage, with an ethyl ester group attached to the acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate typically involves the following steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Pyrimidine Ring: Pyrimidine derivatives are often synthesized by reacting amidine or guanidine derivatives with α, β-unsaturated carbonyl compounds.
Thioether Linkage Formation: The thiophene and pyrimidine rings are linked via a thioether bond, typically through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the acetyl group with ethanol in the presence of an acid catalyst, such as sulfuric acid or ferric chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted thiophene or pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one.
Properties
IUPAC Name |
ethyl 2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-2-16-11(15)8-18-12-13-6-5-9(14-12)10-4-3-7-17-10/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZGGAWRSPTELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CC(=N1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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